(2,3-Dimethoxybenzyl)methylamine
Overview
Description
(2,3-Dimethoxybenzyl)methylamine is an organic compound with the molecular formula C10H15NO2. It is a derivative of benzylamine, where the benzene ring is substituted with two methoxy groups at the 2 and 3 positions and a methylamine group at the benzyl position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2,3-Dimethoxybenzyl)methylamine involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine. The process typically includes the following steps :
- Dissolve 2,3-dimethoxybenzaldehyde in ethanol.
- Add methylamine in water to the solution.
- Heat the mixture to boiling and add a catalyst such as Raney nickel.
- Conduct hydrogenation at low pressure until the reaction is complete.
- Filter out the catalyst and evaporate the solvent.
- Acidify the solution with hydrochloric acid and extract the product with ether.
- Make the solution alkaline with sodium hydroxide and separate the amine layer.
- Dry the ether solution and distill the amine under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxybenzyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it to simpler amines or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3-dimethoxybenzaldehyde, while reduction may produce simpler amines.
Scientific Research Applications
(2,3-Dimethoxybenzyl)methylamine has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxybenzyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethoxybenzyl)amine
- (2,3-Dimethoxyphenyl)methanamine
- (2,3-Dimethoxybenzyl)chloride
Uniqueness
(2,3-Dimethoxybenzyl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy groups and a methylamine group allows for diverse reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-5-4-6-9(12-2)10(8)13-3/h4-6,11H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKGAJSVGVCQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968433 | |
Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53663-28-8 | |
Record name | 53663-28-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.